N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
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Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O5 and its molecular weight is 472.517. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two primary starting materials, followed by several reaction steps to form the final product. The key steps in the synthesis pathway include the formation of the amide bond and the introduction of the benzo[d][1,3]dioxol-5-yl and 4-fluorophenyl groups.
Starting Materials
N-(2-methoxyethyl)oxalamide, 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-ol, 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Triethylamine (TEA), Methanol, Dichloromethane (DCM), Diethyl ether, Wate
Reaction
Step 1: Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-ol by reacting 4-fluorophenylpiperazine with ethylene oxide in methanol., Step 2: Synthesis of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid by reacting 2-hydroxybenzoic acid with 1,2-dimethoxybenzene in the presence of sulfuric acid., Step 3: Synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide by reacting 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-ol in the presence of DCC, DMAP, and TEA in DCM., Step 4: Synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide by reacting N-(2-methoxyethyl)oxalamide with N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide in the presence of DCC, DMAP, and TEA in DCM., Step 5: Purification of the final product by washing with water and drying with diethyl ether.
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O5/c1-32-13-8-26-23(30)24(31)27-15-20(17-2-7-21-22(14-17)34-16-33-21)29-11-9-28(10-12-29)19-5-3-18(25)4-6-19/h2-7,14,20H,8-13,15-16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNFYRMTYFVYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide |
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